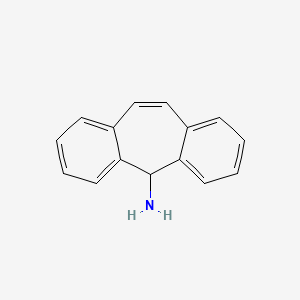

5H-Dibenzo(a,d)cycloheptene, 5-amino-

Description

Historical Context and Evolution of Dibenzo[a,d]cycloheptene Research

The exploration of dibenzo[a,d]cycloheptene and its derivatives is intrinsically linked to the broader history of polycyclic aromatic hydrocarbons and the quest to understand the relationship between chemical structure and reactivity. Early research in the late 19th and early 20th centuries, such as Thiele's synthesis of dibenzosuberane (B130601) (10,11-dihydro-5H-dibenzo[a,d]cycloheptene), laid the groundwork for the synthesis of these complex ring systems. researchgate.net The initial focus was on the fundamental understanding of their synthesis and chemical properties.

A significant turning point in the evolution of dibenzo[a,d]cycloheptene research came with the discovery of the pharmacological potential of its derivatives. The recognition that this scaffold could serve as a bioisostere for other tricyclic systems, such as those found in early antihistamines and antipsychotics, spurred a wave of synthetic efforts. This led to the development of a number of important pharmaceutical agents, including several tricyclic antidepressants. wikipedia.org This era of research solidified the importance of the dibenzo[a,d]cycloheptene core in medicinal chemistry and prompted more detailed investigations into its structure-activity relationships.

Significance of the 5H-Dibenzo[a,d]cycloheptene Core Structure in Chemical Sciences

The significance of the 5H-dibenzo[a,d]cycloheptene core structure extends beyond its pharmacological applications. wikipedia.org From a fundamental chemical perspective, this scaffold serves as an excellent model for studying concepts of aromaticity, ring strain, and conformational dynamics. The non-planar, boat-like conformation of the seven-membered ring and the steric interactions between the substituents and the aromatic rings give rise to interesting stereochemical properties.

The core structure is also a versatile synthetic intermediate. The presence of the benzylic position at C5 allows for a variety of chemical transformations, enabling the introduction of a wide range of functional groups. researchgate.net This has made the 5H-dibenzo[a,d]cycloheptene scaffold a valuable building block in the synthesis of more complex molecules, including materials with interesting photophysical properties and novel ligands for catalysis. researchgate.net Recent synthetic methodologies have focused on the efficient construction of this tricyclic system, highlighting its continued relevance in modern organic synthesis. rsc.orgresearchgate.net

Overview of Research Trajectories Related to 5H-Dibenzo[a,d]cycloheptene, 5-amino-

Research specifically focused on 5-amino-5H-dibenzo[a,d]cycloheptene has primarily revolved around understanding its synthesis, stereochemistry, and its potential as a precursor for other functionalized derivatives.

The synthesis of 5-amino-5H-dibenzo[a,d]cycloheptene typically proceeds through the corresponding ketone, 5H-dibenzo[a,d]cyclohepten-5-one. This ketone can be synthesized through various methods, including the Friedel-Crafts cyclization of 2-(phenethyl)benzoic acid or related precursors. lookchem.com The ketone is then converted to its oxime, 5H-dibenzo[a,d]cyclohepten-5-one oxime, which can be subsequently reduced to the desired primary amine. calpaclab.com Catalytic hydrogenation is a common method for this reduction.

A significant area of research for 5-amino-5H-dibenzo[a,d]cycloheptene has been the detailed analysis of its conformational properties. rsc.orgresearchgate.net Dynamic nuclear magnetic resonance (DNMR) spectroscopy has been a powerful tool in studying the conformational inversion of the seven-membered ring. These studies have provided valuable insights into the energy barriers associated with this process and the preferred orientation of the amino substituent.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃N | sigmaaldrich.com |

| Molecular Weight | 207.27 g/mol | sigmaaldrich.com |

| CAS Number | 31721-90-1 | sigmaaldrich.com |

Further research has explored the reactivity of the amino group in 5-amino-5H-dibenzo[a,d]cycloheptene, utilizing it as a handle for the introduction of other functionalities. This has allowed for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,15H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLYXHWNPAGMMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185615 | |

| Record name | 5H-Dibenzo(a,d)cycloheptene, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31721-90-1 | |

| Record name | 5H-Dibenzo(a,d)cycloheptene, 5-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031721901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Dibenzo(a,d)cycloheptene, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31721-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5h Dibenzo A,d Cycloheptene, 5 Amino and Its Amino Substituted Analogues

Direct Amination Approaches to the 5H-Dibenzo[a,d]cycloheptene System

Direct amination methods offer a more convergent approach to the target compounds, typically involving the introduction of the amino group in a single step from a suitable C5-functionalized precursor.

Nucleophilic Substitution Strategies at the C5-Position

Nucleophilic substitution represents a classical and straightforward approach for the formation of carbon-nitrogen bonds. In the context of 5H-dibenzo[a,d]cycloheptene, this strategy relies on the displacement of a suitable leaving group at the benzylic C5 position by an amine nucleophile.

A common precursor for these reactions is 5-chloro-5H-dibenzo[a,d]cycloheptene. This halide can be synthesized from the corresponding alcohol, 5-hydroxy-5H-dibenzo[a,d]cycloheptene, by treatment with a chlorinating agent such as thionyl chloride in a suitable solvent like benzene (B151609). For instance, the reaction of 3-bromo-5H-dibenzo[a,d]cyclohepten-5-ol with thionyl chloride in refluxing benzene yields the 3-bromo-5-chloro-5H-dibenzo[a,d]cycloheptene intermediate prepchem.com.

Once the C5-halide is obtained, it can be subjected to nucleophilic substitution with ammonia (B1221849) or a primary amine to furnish the desired 5-amino derivative. While direct displacement with ammonia can be challenging and may require elevated temperatures and pressures, the use of primary amines can proceed more readily. For example, the related synthesis of protriptyline involves the displacement of a mesylate group by methylamine google.com. This highlights the feasibility of using various activated intermediates for the nucleophilic substitution step.

| Starting Material | Reagent | Product | Reference |

| 5-Hydroxy-5H-dibenzo[a,d]cycloheptene | Thionyl Chloride | 5-Chloro-5H-dibenzo[a,d]cycloheptene | prepchem.com |

| 5-Chloro-5H-dibenzo[a,d]cycloheptene | Ammonia/Amine | 5-Amino-5H-dibenzo[a,d]cycloheptene | N/A |

Reductive Amination Pathways for 5-Amino-Functionalization

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. This two-step, often one-pot, process involves the initial formation of an imine or enamine from the reaction of a ketone or aldehyde with an amine, followed by reduction to the corresponding amine.

The key precursor for this approach is 5H-dibenzo[a,d]cyclohepten-5-one. The reaction of this ketone with ammonia or an ammonium (B1175870) salt, such as ammonium formate, generates an intermediate imine which is then reduced in situ to the 5-amino product wikipedia.orglibretexts.org. A variety of reducing agents can be employed for this transformation.

The Leuckart-Wallach reaction is a classic method that utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high temperatures wikipedia.orgsemanticscholar.orgmdpi.com. More modern and milder reducing agents are now commonly used, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) libretexts.org. Catalytic hydrogenation over metal catalysts (e.g., Ni, Pd) in the presence of hydrogen gas is another effective method wikipedia.org. Recent advancements have also seen the development of highly active in situ-generated cobalt catalysts for the reductive amination of ketones with aqueous ammonia and H₂ under mild conditions nih.gov.

| Ketone Precursor | Amine Source | Reducing Agent | Product |

| 5H-Dibenzo[a,d]cyclohepten-5-one | Ammonia | Catalytic Hydrogenation | 5-Amino-5H-dibenzo[a,d]cycloheptene |

| 5H-Dibenzo[a,d]cyclohepten-5-one | Ammonium Formate | Formic Acid (in situ) | 5-Amino-5H-dibenzo[a,d]cycloheptene |

| 5H-Dibenzo[a,d]cyclohepten-5-one | Ammonia | Sodium Cyanoborohydride | 5-Amino-5H-dibenzo[a,d]cycloheptene |

Multistep Synthetic Routes Involving Dibenzo[a,d]cycloheptene Intermediates

Multistep syntheses provide greater flexibility in accessing a wider range of substituted analogues by building upon a common dibenzo[a,d]cycloheptene core.

Cyclocondensation Reactions in Dibenzo[a,d]cyclohepten-5-one Synthesis as Precursors

The synthesis of the key intermediate, 5H-dibenzo[a,d]cyclohepten-5-one, is a crucial first step in many synthetic routes. A common method for constructing the tricyclic ketone is through the cyclocondensation of dibenzyl-o-carboxylic acid. This intramolecular Friedel-Crafts type reaction can be promoted by strong acids such as polyphosphoric acid at elevated temperatures. The reaction proceeds via an acylium ion intermediate which then attacks the second aromatic ring to close the seven-membered ring.

Functionalization of Dibenzo[a,d]cycloheptenes via Photoamination

Photoamination offers a unique method for the functionalization of the dibenzo[a,d]cycloheptene system. Research has shown that the photoaddition of ammonia and alkylamines to 5-hydroxy- and 5-alkoxy-5H-dibenzo[a,d]cycloheptene derivatives can occur at the C10-C11 double bond. This reaction is typically carried out in the presence of a photosensitizer, such as p-dicyanobenzene. The resulting 5-substituted 10-amino-10,11-dihydro-5H-dibenzo[a,d]cycloheptenes can then be further manipulated. For example, treatment with acetic acid can induce a transannular reaction to form bridged imine structures.

Derivatization from 5-Hydroxy- and 5-Alkoxy-5H-Dibenzo[a,d]cycloheptenes

5-Hydroxy- and 5-alkoxy-5H-dibenzo[a,d]cycloheptenes are versatile intermediates for the synthesis of 5-amino derivatives. As mentioned previously, the hydroxyl group at the C5 position can be converted into a good leaving group, such as a halide or a sulfonate ester (e.g., mesylate, tosylate), to facilitate nucleophilic substitution with an amine. The synthesis of 3-bromo-5-chloro-5H-dibenzo[a,d]cycloheptene from its corresponding 5-hydroxy precursor is a prime example of this strategy prepchem.com. The subsequent reaction of this chloro derivative with an appropriate nitrogen nucleophile would lead to the desired 5-amino compound.

| Precursor | Transformation | Intermediate/Product |

| 5-Hydroxy-5H-dibenzo[a,d]cycloheptene | Chlorination (e.g., SOCl₂) | 5-Chloro-5H-dibenzo[a,d]cycloheptene |

| 5-Chloro-5H-dibenzo[a,d]cycloheptene | Amination (e.g., NH₃) | 5-Amino-5H-dibenzo[a,d]cycloheptene |

Ring Expansion and Contraction Strategies Leading to the Dibenzo[a,d]cycloheptene Core

The formation of the central seven-membered ring of the dibenzo[a,d]cycloheptene scaffold can be achieved through strategic ring expansion of six-membered precursors or contraction of eight-membered rings. These methods offer powerful alternatives to linear annulation strategies.

Ring Expansion:

Ring expansion reactions provide an effective means to construct the cycloheptene (B1346976) ring from more readily available precursors, such as those containing a central six-membered ring. One notable strategy involves the acid-catalyzed rearrangement of a spiro-epoxide derived from a xanthene precursor. This approach leverages the release of ring strain to drive the formation of the larger seven-membered ring.

Another powerful method is the intramolecular Friedel-Crafts-type cyclization of aryl alkynes bearing an ortho-disposed arylalkyl group. This reaction can lead to the formation of (alkylidene)dibenzo[a,d]cycloheptene derivatives with high regioselectivity and in excellent yields. The versatility of this approach has been demonstrated in the synthesis of precursors for tricyclic antidepressants.

A summary of representative ring expansion conditions is presented in the table below.

| Starting Material Type | Reagents & Conditions | Product Type | Ref. |

| Spiro-epoxide of xanthene | H+ (acid catalyst) | Dibenzo[a,d]cycloheptene derivative | |

| 2-[[2-(alkynyl)phenyl]propyl]benzene | Electrophilic catalyst | (Alkylidene)dibenzo[a,d]cycloheptene |

Ring Contraction:

Ring contraction offers a conceptually different approach, starting from a larger, more flexible eight-membered ring. The Favorskii rearrangement is a primary example of a reaction capable of effecting such a transformation. wikipedia.orgalfa-chemistry.comadichemistry.com This reaction typically involves the base-induced rearrangement of a cyclic α-halo ketone, proceeding through a cyclopropanone intermediate, which then undergoes nucleophilic ring-opening to yield a ring-contracted carboxylic acid derivative. wikipedia.orgadichemistry.com

In the context of synthesizing the dibenzo[a,d]cycloheptene core, a hypothetical pathway would involve the Favorskii rearrangement of an α-halo-dibenzocyclooctanone. Treatment of this substrate with a base, such as an alkoxide or an amine, would induce the formation of a bicyclic cyclopropanone intermediate. Subsequent attack by the nucleophile would lead to the cleavage of the intermediate and formation of a dibenzo[a,d]cycloheptene-5-carboxylic acid derivative (ester or amide). wikipedia.org Although this specific application to the dibenzocyclooctanone system is not extensively documented, the Favorskii rearrangement remains a robust and well-established method for ring contraction in a variety of cyclic systems. ddugu.ac.inharvard.edu

Stereoselective Synthesis of Enantiopure 5-Amino-5H-Dibenzo[a,d]cycloheptene Derivatives

The biological activity of many chiral molecules is dependent on their specific stereochemistry. Consequently, the development of methods for the stereoselective synthesis of 5-amino-5H-dibenzo[a,d]cycloheptene is of significant interest. While literature specifically detailing these approaches for this exact molecule is limited, established principles of asymmetric synthesis, including chiral auxiliary-mediated reactions and asymmetric catalysis, provide a clear framework for achieving enantiopure products.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered.

A prominent strategy for the asymmetric synthesis of chiral amines involves the use of sulfinamides, such as tert-butanesulfinamide, developed by Ellman. yale.edu This methodology would involve the condensation of dibenzosuberone (B195587) (5H-dibenzo[a,d]cyclohepten-5-one) with enantiopure tert-butanesulfinamide to form a chiral N-sulfinyl ketimine. Subsequent diastereoselective reduction of the C=N bond with a hydride source (e.g., NaBH4) would yield a sulfinamide precursor. The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the hydride attack to one face of the imine. The final step involves the acidic cleavage of the N-S bond to release the enantiomerically enriched primary amine.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Condensation | Dibenzosuberone, (R)- or (S)-tert-butanesulfinamide, Ti(OEt)4 | Chiral N-sulfinyl ketimine |

| 2 | Diastereoselective Reduction | NaBH4 or L-Selectride® | Enantiomerically enriched sulfinamide |

| 3 | Auxiliary Cleavage | HCl in an alcohol solvent (e.g., MeOH) | Enantiomerically enriched 5-amino-5H-dibenzo[a,d]cycloheptene |

Asymmetric Catalysis in C5-Amination

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds, where a small amount of a chiral catalyst generates a large quantity of a chiral product. Potential catalytic strategies for the synthesis of 5-amino-5H-dibenzo[a,d]cycloheptene include catalytic asymmetric reduction and direct asymmetric C-H amination.

Catalytic Asymmetric Hydrogenation: A common industrial method for producing chiral amines is the asymmetric hydrogenation of an enamine or imine precursor. researchgate.net An enamine derived from dibenzosuberone could be hydrogenated using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP). This would proceed under high pressure of hydrogen to deliver the chiral amine. researchgate.net

Biocatalysis: The use of enzymes offers a green and highly selective alternative. Transaminases are enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone, creating a chiral amine. researchgate.netnih.gov A biocatalytic process could involve the reaction of dibenzosuberone with a suitable amino donor in the presence of an engineered transaminase enzyme. By selecting or evolving the appropriate enzyme, very high enantioselectivities (>99% ee) can often be achieved under mild reaction conditions. nih.gov

Asymmetric C-H Amination: A more direct and modern approach involves the direct functionalization of a C-H bond. The benzylic C5 position of the 5H-dibenzo[a,d]cycloheptene core is a potential site for such a reaction. Research has shown that chiral rhodium or iron catalysts can mediate the enantioselective amination of benzylic C-H bonds using various nitrogen sources. nih.govnih.gov For example, a chiral dirhodium catalyst could be used to react 5H-dibenzo[a,d]cycloheptene with an amine precursor, leading to the direct insertion of the amino group at the C5 position with control of stereochemistry. nih.gov

| Catalytic Strategy | Catalyst Type | Substrate | Key Features |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Enamine/Imine of Dibenzosuberone | High pressures, established industrial method |

| Biocatalytic Transamination | Engineered Transaminase | Dibenzosuberone | High enantioselectivity, green chemistry, mild conditions |

| Asymmetric C-H Amination | Chiral Rhodium or Iron complexes | 5H-Dibenzo[a,d]cycloheptene | High atom economy, direct functionalization |

Development of Novel Synthetic Pathways for 5H-Dibenzo[a,d]cycloheptene, 5-amino-

The synthesis of 5-amino-5H-dibenzo[a,d]cycloheptene has traditionally relied on the functionalization of the corresponding ketone, dibenzosuberone. A classical and robust pathway involves the formation of an oxime from the ketone, followed by reduction.

Established Pathway: Oxime Reduction

This two-step sequence is a widely used method for converting ketones into primary amines.

Oximation: Dibenzosuberone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) to form 5H-dibenzo[a,d]cyclohepten-5-one oxime.

Reduction: The resulting oxime is then reduced to the primary amine. Various reducing agents can be employed, such as catalytic hydrogenation (e.g., H2 over Pd/C or Raney Nickel) or chemical reductants like lithium aluminum hydride (LiAlH4) or sodium in alcohol.

While this method is effective, it involves stoichiometric reagents and can sometimes require harsh conditions.

Novel and Modern Approaches:

The development of novel synthetic pathways focuses on improving efficiency, selectivity, and sustainability. The catalytic methods described in the previous section represent the forefront of novel synthetic design for this target molecule.

Direct Reductive Amination: A more convergent approach than the oxime route is the direct reductive amination of dibenzosuberone. This involves reacting the ketone with an ammonia source (like ammonium acetate) and a reducing agent in a one-pot process. The development of catalytic versions of this reaction, particularly asymmetric variants using chiral catalysts, represents a significant advancement.

Biocatalytic Synthesis: As highlighted previously, the use of transaminases to convert dibenzosuberone directly into enantiopure 5-amino-5H-dibenzo[a,d]cycloheptene is a cutting-edge approach that aligns with the principles of green chemistry. researchgate.netnih.gov This method avoids toxic reagents and often proceeds with exceptionally high selectivity, making it a highly attractive novel pathway for pharmaceutical manufacturing. researchgate.net

Catalytic C-H Amination: The direct amination of the parent hydrocarbon, 5H-dibenzo[a,d]cycloheptene, stands as a highly desirable but challenging novel pathway. nih.gov Success in this area would shorten the synthetic sequence significantly by bypassing the need for a pre-functionalized ketone intermediate. Advances in catalyst design for selective C-H functionalization are bringing this possibility closer to practical application. nih.govnih.gov

These modern catalytic strategies offer significant advantages over classical methods, providing more direct, selective, and environmentally benign routes to 5-amino-5H-dibenzo[a,d]cycloheptene and its derivatives.

Chemical Transformations and Reactivity Profiles of 5h Dibenzo A,d Cycloheptene, 5 Amino

Reactivity of the Amino Group in 5H-Dibenzo[a,d]cycloheptene, 5-amino-

The primary amino group is a versatile functional handle, readily participating in reactions typical of primary amines, such as nucleophilic attack and condensation reactions.

The lone pair of electrons on the nitrogen atom of 5H-Dibenzo[a,d]cycloheptene, 5-amino- makes it a competent nucleophile, enabling it to undergo both N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the amino group with alkyl halides or other alkylating agents. This substitution reaction leads to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and stoichiometry. For instance, related dibenzocycloheptene derivatives can be N-methylated by reaction with methylamine, often following the conversion of a precursor to a suitable leaving group like a mesylate. researchgate.net This type of transformation is fundamental in the synthesis of various biologically active molecules. researchgate.net

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide bond. researchgate.netorientjchem.org This is one of the most common reactions in organic chemistry for creating stable C-N linkages. researchgate.net The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. These reactions can often be performed under catalyst-free conditions or with the use of basic or acidic catalysts to enhance reactivity. orientjchem.org The resulting amides are crucial intermediates and are found in a vast array of functional materials and pharmaceutical compounds. researchgate.netresearchgate.net Enzymatic methods for N-acylation of amino acids have also been developed, highlighting the broad utility of this transformation. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reagents

| Reaction Type | Reagent Class | Specific Example | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Secondary Amine |

| N-Alkylation | Sulfonate Ester | Propyl Mesylate | Secondary Amine |

| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |

The primary amino group of 5H-Dibenzo[a,d]cycloheptene, 5-amino- can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. orientjchem.org

The formation of N-(5H-dibenzo[a,d]cyclohepten-5-yl)benzylideneamine, an imine derivative, has been studied, confirming the reactivity of the 5-amino group in this manner. youtube.com The reaction is reversible and can be controlled by the removal of water from the reaction mixture. Imines are valuable synthetic intermediates that can be reduced to form secondary amines or can participate in various other transformations. The general mechanism involves the formation of a carbinolamine intermediate which then eliminates a molecule of water to yield the C=N double bond of the imine. orientjchem.org

The amino group can react with isocyanates (R-N=C=O) to form urea (B33335) derivatives. nih.govresearchgate.net In this reaction, the amine acts as a nucleophile, attacking the central carbon atom of the isocyanate group. researchgate.net This addition reaction is generally rapid and efficient, providing a direct route to substituted ureas. nih.gov The resulting urea linkage is characterized by its ability to form stable hydrogen bonds, a feature exploited in medicinal chemistry. nih.gov

While direct isocyanation of the amino group itself is a primary route, related carbamic acid derivatives can also be synthesized through various methods. For example, the reaction of amines with phosgene (B1210022) or its equivalents, like N,N'-carbonyldiimidazole (CDI), proceeds through an isocyanate intermediate to yield ureas. nih.gov Research has also shown the preparation of 5-aminocarbonyl-5H-dibenzo[a,d]cyclohepten-5,10-imines, which are complex carbamoyl (B1232498) derivatives. documentsdelivered.com The reaction of an amine with an isocyanate is a fundamental step in the synthesis of many polymers (like polyurethanes) and pharmaceuticals. researchgate.netnih.gov

Table 2: Formation of Urea Derivatives

| Reactant 1 | Reactant 2 | Product Type | Key Linkage |

|---|---|---|---|

| 5H-Dibenzo[a,d]cycloheptene, 5-amino- | Phenyl Isocyanate | N,N'-Disubstituted Urea | -NH-C(O)-NH- |

Reactions Involving the Dibenzo[a,d]cycloheptene Ring System

The tricyclic dibenzo[a,d]cycloheptene framework possesses a central, unsaturated seven-membered ring which is also a site of significant reactivity.

Transannular reactions, or cross-ring reactions, are intramolecular reactions that occur between two non-adjacent atoms in a ring. The flexible conformation of the seven-membered ring in the 5H-dibenzo[a,d]cycloheptene system allows for such interactions. A key example is the synthesis of bridgehead-substituted dibenzo[a,d]cycloalkenimines through a regiospecific transannular addition of an amine to the olefin (C10=C11 double bond). google.comoup.com

This type of cyclization can be initiated by photoamination. For example, the irradiation of 5-alkoxy-5H-dibenzo[a,d]cycloheptene derivatives in the presence of an amine can lead to addition at the C10–C11 double bond. oup.com The resulting intermediate, a 10-amino-10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivative, can then undergo an acid-catalyzed transannular cyclization to form a 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine. oup.com These bridged structures, such as 10,5-(Iminomethano)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene, are of significant interest due to their rigid, well-defined three-dimensional shapes. researchgate.netdocumentsdelivered.com

The C10=C11 double bond in the central ring is susceptible to both electrophilic and nucleophilic addition reactions, although the former is more common for simple alkenes. libretexts.org

Nucleophilic addition to an unactivated carbon-carbon double bond is less common but can occur if the double bond is part of a conjugated system or is substituted with strong electron-withdrawing groups. wikipedia.orglibretexts.org In the case of the dibenzo[a,d]cycloheptene system, the double bond is conjugated with the two benzene (B151609) rings. While this conjugation provides some stability, reactions such as the photoamination described previously demonstrate that nucleophilic attack on the double bond is possible under specific conditions, particularly when the reaction can lead to a stable, cyclized product. oup.com For nucleophilic addition to occur, it often requires a highly reactive nucleophile or activation of the double bond. libretexts.orgnih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 5H-Dibenzo[a,d]cycloheptene, 5-amino- |

| N-(5H-dibenzo[a,d]cyclohepten-5-yl)benzylideneamine |

| 5-aminocarbonyl-5H-dibenzo[a,d]cyclohepten-5,10-imine |

| 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine |

| 10,5-(Iminomethano)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene |

| 5-alkoxy-5H-dibenzo[a,d]cycloheptene |

| 10-amino-10,11-dihydro-5H-dibenzo[a,d]cycloheptene |

| Protriptyline |

| Methyl Iodide |

| Propyl Mesylate |

| Acetyl Chloride |

| Acetic Anhydride |

| Phenyl Isocyanate |

| Methyl Isocyanate |

| N,N'-Carbonyldiimidazole |

| Phosgene |

| Bromine |

| Chlorosulphonyl isocyanate |

Substitution Reactions on the Aromatic Moieties

From a theoretical standpoint, the two benzene rings are the sites for electrophilic attack. The reactivity of these rings is influenced by the nature of the substituent at the 5-position. While specific studies on the direct electrophilic substitution of 5-amino-5H-dibenzo[a,d]cycloheptene are not extensively documented in publicly available literature, the reactivity can be inferred from its precursor, 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone). The carbonyl group in dibenzosuberone (B195587) is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic attack. documentsdelivered.com

Research into the electrophilic substitution of dibenzosuberone provides valuable insight into the reactivity of this tricyclic system. A patent describes the regioselective bromination of dibenzosuberone under various conditions. google.com When dibenzosuberone is treated with bromine in the presence of aluminum chloride, a Lewis acid catalyst, substitution occurs on the aromatic rings. The reaction can yield mono- and di-bromo derivatives. For instance, reaction with 2.2 equivalents of bromine in 1,2-dichloroethane (B1671644) at 0°C for 24 hours leads to the formation of 2-bromodibenzosuberone. google.com Increasing the equivalents of bromine can lead to di-substituted products like 2,8-dibromodibenzosuberone. google.com

Another documented substitution reaction on dibenzosuberone involves the use of chlorosulphonyl isocyanate, which results in the unexpected introduction of a carbon-based substituent at the 4-position of the dibenzocycloheptene ring. rsc.org This highlights that the regiochemistry of substitution can be complex and influenced by the specific reagents and conditions employed.

For the target molecule, 5-amino-5H-dibenzo[a,d]cycloheptene, the situation is different. The amino group (-NH2) is a powerful activating group due to the lone pair of electrons on the nitrogen atom. beilstein-journals.org Although not directly conjugated with the benzene rings, its electron-donating inductive effect would activate the rings towards electrophilic substitution, making the reaction faster than with unsubstituted benzene. In electrophilic aromatic substitution, activating groups typically direct incoming electrophiles to the ortho and para positions. juniperpublishers.com In the dibenzocycloheptene framework, this would correspond to the 2, 4, 6, and 8 positions. It is expected that nitration, halogenation, sulfonation, and Friedel-Crafts reactions would proceed at these positions, with the exact ratio of isomers being influenced by steric factors.

Table 1: Electrophilic Substitution Reactions on 5H-Dibenzo[a,d]cyclohepten-5-one

| Reactant | Reagents & Conditions | Product(s) | Reference |

|---|---|---|---|

| 5H-Dibenzo[a,d]cyclohepten-5-one | Br2 (2.2 eq.), AlCl3, 1,2-dichloroethane, 0°C, 24h | 2-Bromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | google.com |

| 5H-Dibenzo[a,d]cyclohepten-5-one | Br2, AlCl3, nitrobenzene, 1,2-dichloroethane, -5°C | 2,8-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | google.com |

| 5H-Dibenzo[a,d]cyclohepten-5-one | Chlorosulphonyl isocyanate | 4-Substituted derivative | rsc.org |

Rearrangement Reactions in Dibenzo[a,d]cycloheptene Systems

The dibenzo[a,d]cycloheptene skeleton is susceptible to a variety of rearrangement reactions, often driven by the formation of a carbocation intermediate at the 5-position or other positions within the tricyclic framework. These rearrangements can lead to significant alterations of the carbon skeleton, including ring contraction, ring expansion, and the formation of bridged systems.

A prominent class of rearrangement in this system is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of an alkyl, aryl, or hydrogen group to an adjacent carbocation. rsc.orgjuniperpublishers.com In the context of the dibenzo[a,d]cycloheptene system, a carbocation generated at the 5-position, for example from the corresponding alcohol (5H-dibenzo[a,d]cyclohepten-5-ol) under acidic conditions, can trigger such rearrangements. These shifts aim to form a more stable carbocation.

Furthermore, transannular reactions, which are intramolecular reactions occurring between two non-adjacent atoms in a ring, are well-documented in this series. researchgate.net For instance, derivatives of 5H-dibenzo[a,d]cycloheptene can undergo cyclization to form bridged structures. An example is the conversion of a syn-epoxyamide derivative of dibenzocycloheptene, which upon treatment with ammonium hydroxide (B78521), yields a hydroxylactam with a newly formed iminomethano bridge between the 5 and 10 positions. researchgate.net This transformation involves the nucleophilic attack of the amide nitrogen onto the C5 position, facilitated by the ring's conformation.

Another type of rearrangement observed is the Meinwald rearrangement, which involves the acid-catalyzed transformation of an epoxide to a carbonyl compound. nih.gov For example, 10,11-epoxy-dibenzo[a,d]cycloheptan-5-ol derivatives can rearrange under acidic conditions. Depending on the substituents and reaction temperature, these can lead to ring-contracted products, such as 9,10-disubstituted anthracene (B1667546) derivatives, or to dibenzocycloheptanone derivatives. nih.gov These reactions proceed through cationic intermediates where transannular aryl migration or Friedel-Crafts type cyclizations can occur. nih.gov

These rearrangement pathways are significant as they provide routes to structurally complex molecules that are otherwise difficult to synthesize. The specific outcome of a rearrangement is often highly dependent on the substrate's stereochemistry and the reaction conditions employed.

Table 2: Examples of Rearrangement Reactions in Dibenzo[a,d]cycloheptene Systems

| Starting Material Type | Reaction Type | Conditions | Resulting Structure Type | Reference |

|---|---|---|---|---|

| syn-Epoxyamide derivative | Transannular Rearrangement | Ammonium hydroxide or Sodium hydride | Bridged 10,5-(Iminomethano)-5H-dibenzo[a,d]cycloheptene | researchgate.net |

| 10,11-Epoxy-dibenzo[a,d]cycloheptan-5-ol derivative | Meinwald Rearrangement (Ring Contraction) | BF3·OEt2, CH2Cl2 | 9,10-Disubstituted anthracene derivative | nih.gov |

| Alcohol with spiro ring at C5 | Wagner-Meerwein Rearrangement | p-Toluenesulfonic acid, Benzene | Condensed three-ring system (e.g., hexahydrophenanthrene) | chemicalbook.com |

Mechanistic Investigations in the Chemistry of 5h Dibenzo A,d Cycloheptene, 5 Amino

Elucidation of Reaction Mechanisms for 5-Amino-Substituted Dibenzo[a,d]cycloheptenes

The synthesis of 5-amino-5H-dibenzo[a,d]cycloheptene and its derivatives can be achieved through various synthetic routes, each with its own characteristic mechanism. The choice of mechanism is often dictated by the starting material, typically 5H-dibenzo[a,d]cyclohepten-5-one or its corresponding alcohol, 5H-dibenzo[a,d]cyclohepten-5-ol (dibenzosuberenol).

Detailed Mechanistic Pathways for Amination Reactions

Several plausible mechanistic pathways can lead to the formation of the 5-amino group on the dibenzo[a,d]cycloheptene ring. These primarily involve nucleophilic substitution or related reactions where an amine or a precursor thereof acts as the nucleophile.

One of the most common methods for synthesizing 5-amino-5H-dibenzo[a,d]cycloheptene is through the Ritter reaction . wikipedia.orgopenochem.orgorganic-chemistry.org This reaction typically starts from 5-hydroxy-5H-dibenzo[a,d]cycloheptene (dibenzosuberenol). In the presence of a strong acid, the hydroxyl group is protonated and subsequently eliminated as a water molecule, generating a stabilized dibenzo[a,d]cycloheptenyl cation at the 5-position. wikipedia.orgorganic-chemistry.org This carbocation is then attacked by the lone pair of electrons on the nitrogen atom of a nitrile (e.g., acetonitrile), forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion furnishes the N-acyl derivative, which can then be hydrolyzed to yield the primary amine, 5-amino-5H-dibenzo[a,d]cycloheptene. wikipedia.orgorganic-chemistry.org The general mechanism of the Ritter reaction is a well-established method for the synthesis of N-alkyl amides from nitriles and various electrophilic alkylating agents. mdma.ch

An alternative pathway involves a direct nucleophilic substitution (S_N1) reaction . Starting from a suitable precursor such as 5-chloro-5H-dibenzo[a,d]cycloheptene, the reaction proceeds through the formation of the same dibenzo[a,d]cycloheptenyl cation intermediate via the departure of the leaving group. This carbocation is then trapped by an amine nucleophile, such as ammonia (B1221849) or a primary amine, to afford the corresponding 5-amino derivative. The stability of the benzylic and allylic-like carbocation at the 5-position makes the S_N1 pathway a feasible route.

In some instances, neighboring group participation can influence the reaction mechanism and stereochemical outcome. For example, if a suitable functional group is present at a neighboring position on the dibenzo[a,d]cycloheptene ring, it can interact with the reaction center at the 5-position, leading to the formation of a cyclic intermediate. This can affect the rate and stereoselectivity of the amination reaction.

Kinetics and Thermodynamics of 5-Amino-5H-Dibenzo[a,d]cycloheptene Transformations

The kinetics and thermodynamics of transformations involving 5-amino-5H-dibenzo[a,d]cycloheptene are significantly influenced by the conformational dynamics of the seven-membered ring. The 5H-dibenzo[a,d]cycloheptene ring system is not planar and exists in a boat-like conformation. Substituents at the 5-position can adopt either a pseudo-axial or a pseudo-equatorial orientation.

The interconversion between these conformers involves a ring inversion process, which has a specific energy barrier. The relative stability of the pseudo-axial and pseudo-equatorial conformers of 5-amino-5H-dibenzo[a,d]cycloheptene will determine the ground-state populations and can influence the reaction rates of subsequent transformations. The preference for one conformer over the other is governed by steric and electronic interactions between the amino group and the rest of the molecule.

The rate of reactions at the 5-position, such as the formation of the dibenzo[a,d]cycloheptenyl cation, will depend on the stability of the transition state leading to this intermediate. The planarity of the carbocation intermediate requires a conformational change from the ground-state geometry of the starting material. Therefore, the activation energy for its formation will include the energy required for this conformational reorganization.

Role of Intermediates in Dibenzo[a,d]cycloheptene Chemistry

The central intermediate in many of the amination reactions of 5H-dibenzo[a,d]cycloheptene derivatives is the dibenzo[a,d]cycloheptenyl cation . The stability of this carbocation is a key factor driving these reactions. Computational studies on related carbocations, such as the cyclopentyl cation, can provide insights into the structural and energetic properties of these intermediates. researchgate.net The dibenzo[a,d]cycloheptenyl cation is stabilized by the delocalization of the positive charge into the two adjacent benzene (B151609) rings.

In the Ritter reaction, the nitrilium ion is another crucial intermediate. wikipedia.orgorganic-chemistry.org Its formation and subsequent reactivity are central to the incorporation of the nitrogen atom into the final product. The electrophilicity of the carbon atom in the nitrilium ion determines the rate of the subsequent hydrolysis step.

Understanding Selectivity in Transformations (e.g., Regioselectivity, Stereoselectivity)

Regioselectivity in the amination of the dibenzo[a,d]cycloheptene system is generally high for the 5-position due to the enhanced stability of the carbocation at this benzylic position compared to other positions on the aromatic rings. Reactions that proceed via this carbocation intermediate will almost exclusively yield the 5-substituted product.

Stereoselectivity becomes a critical consideration when the starting material is chiral or when a chiral center is generated during the reaction. In S_N1-type reactions involving the planar carbocation intermediate, the nucleophile can attack from either face, potentially leading to a racemic mixture of enantiomers if the product is chiral. However, factors such as the presence of a chiral catalyst or neighboring group participation can induce stereoselectivity. For instance, in a stereoselective tandem ring-opening amination/cyclization, the choice of a suitable palladium precursor and a phosphoramidite (B1245037) ligand can offer stereocontrolled access to related caprolactam derivatives. nih.gov

The conformational preference of the substituent at the 5-position can also play a role in the stereochemical outcome of subsequent reactions. The approach of a reagent to the dibenzo[a,d]cycloheptene ring may be sterically hindered from one face depending on whether the existing 5-substituent is in a pseudo-axial or pseudo-equatorial position.

Catalytic Mechanisms Involved in Dibenzo[a,d]cycloheptene Synthesis and Reactions

Catalysis offers a powerful tool to enhance the efficiency, selectivity, and sustainability of the synthesis of 5-amino-5H-dibenzo[a,d]cycloheptene. Various catalytic systems have been explored for amination reactions.

Transition metal catalysis is widely employed for C-N bond formation. For example, copper-catalyzed amination of bromobenzoic acids has been shown to be effective, eliminating the need for protecting groups on the carboxylic acid. nih.gov While not directly on the dibenzo[a,d]cycloheptene system, these methods suggest the potential for similar catalytic aminations of halo-substituted dibenzo[a,d]cycloheptenes. The general mechanism for such reactions often involves oxidative addition of the aryl halide to the metal catalyst, followed by coordination of the amine and reductive elimination to form the C-N bond.

Phase-transfer catalysis (PTC) provides another avenue for facilitating amination reactions, particularly when the amine nucleophile and the dibenzo[a,d]cycloheptene substrate are in different phases. mdma.chcrdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the anionic nucleophile (or a deprotonated amine) from an aqueous or solid phase into the organic phase containing the substrate. mdma.chcrdeepjournal.org This enhances the reaction rate by increasing the concentration and reactivity of the nucleophile in the organic phase. The mechanism involves the formation of an ion pair between the catalyst and the nucleophile, which is soluble in the organic phase. mdma.chprinceton.edu

The table below summarizes some of the key mechanistic concepts discussed:

| Mechanistic Concept | Description | Relevant Section(s) |

| Ritter Reaction | Formation of a carbocation from an alcohol, followed by nucleophilic attack of a nitrile and subsequent hydrolysis to an amide/amine. | 4.1.1 |

| S_N1 Reaction | A two-step nucleophilic substitution involving the formation of a carbocation intermediate. | 4.1.1 |

| Carbocation Intermediate | A key reactive species in both Ritter and S_N1 reactions, stabilized by the dibenzo[a,d]cycloheptene framework. | 4.1.1, 4.1.3 |

| Conformational Inversion | The process of ring flipping in the seven-membered ring, affecting the kinetics and thermodynamics of reactions. | 4.1.2 |

| Stereoselectivity | The preferential formation of one stereoisomer over another, influenced by catalysts or neighboring groups. | 4.2 |

| Phase-Transfer Catalysis | Use of a catalyst to facilitate reactions between reactants in immiscible phases. | 4.3 |

Conformational Analysis and Stereochemical Considerations of 5h Dibenzo A,d Cycloheptene, 5 Amino Systems

Dynamic Conformational Behavior of 5H-Dibenzo[a,d]cycloheptene, 5-amino-

The seven-membered ring of the 5H-dibenzo[a,d]cycloheptene system is not planar and adopts a boat-like conformation. This leads to a dynamic equilibrium between different conformational states.

Inversion Barriers and Ring Flipping Dynamics

The central cycloheptatriene (B165957) ring in 5H-dibenzo[a,d]cycloheptene derivatives undergoes a process of ring inversion, often described as a "butterfly" motion. This process involves the interconversion between two equivalent boat conformations. The energy barrier for this inversion in the parent, unsubstituted 5H-dibenzo[a,d]cycloheptene is relatively low. However, substitution at the 5-position significantly impacts this dynamic behavior.

Studies utilizing dynamic nuclear magnetic resonance (DNMR) spectroscopy have been instrumental in quantifying the energy barriers for this ring flipping. For 5-amino-5H-dibenzo[a,d]cycloheptene, the inversion barrier has been a subject of detailed investigation. researchgate.net These studies compare the experimentally determined thermodynamic parameters with computational calculations to provide a comprehensive understanding of the ring dynamics. researchgate.net

Table 1: Comparative Inversion Barriers of 5-Substituted 5H-Dibenzo[a,d]cycloheptenes

| Substituent at C5 | Method | Inversion Barrier (kcal/mol) | Reference |

| H | DNMR | 10.4 | researchgate.net |

| NH₂ | DNMR | Not explicitly stated in abstract, but studied | researchgate.net |

| OH | DNMR | 11.5 | researchgate.net |

| Cl | DNMR | 12.1 | researchgate.net |

Note: This table is illustrative and based on available data. The exact value for the 5-amino derivative requires consulting the full study.

Influence of the 5-Amino Substituent on Conformational Preferences

The substituent at the 5-position can occupy one of two positions in the boat-like conformation: a pseudo-axial or a pseudo-equatorial position. The preference for one over the other is dictated by steric and electronic factors.

In many 5-substituted 5H-dibenzo[a,d]cycloheptene derivatives, the substituent preferentially adopts the pseudo-axial position to minimize steric interactions with the hydrogen atoms on the adjacent aromatic rings. researchgate.net For the 5-amino substituent, its size and potential for hydrogen bonding can influence this preference. The interplay of these factors determines the dominant conformation in the equilibrium.

Stereoisomerism and Chirality in 5H-Dibenzo[a,d]cycloheptene Derivatives

The non-planar structure of the 5H-dibenzo[a,d]cycloheptene ring system can lead to chirality. If the two benzene (B151609) rings are differently substituted, or if the substituent at the 5-position creates a stereocenter, the molecule can exist as a pair of enantiomers. Even in symmetrically substituted derivatives, the boat conformation is chiral, and the ring inversion corresponds to the interconversion of enantiomers. If this inversion is slow enough at a given temperature, the enantiomers can be resolved.

Enantiomeric Resolution Techniques for Chiral Analogues

The separation of enantiomers of chiral 5H-dibenzo[a,d]cycloheptene derivatives, including the 5-amino analogue, is crucial for studying their specific biological activities. Several techniques can be employed for this purpose:

Formation of Diastereomeric Salts: A common method for resolving racemic amines is their reaction with a chiral acid, such as tartaric acid or (S)-mandelic acid, to form diastereomeric salts. nih.gov These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolved diastereomeric salt can then be treated with a base to regenerate the pure enantiomer of the amine.

Chiral High-Performance Liquid Chromatography (HPLC): This has become a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.govmdpi.comresearchgate.net For the separation of amine enantiomers, chiral stationary phases (CSPs) based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, are often effective. nih.govmdpi.com The choice of the mobile phase, which may include acidic additives to improve peak shape and resolution, is critical for successful separation. nih.govresearchgate.net

Kinetic Resolution: This method involves the differential reaction of the enantiomers in a racemic mixture with a chiral reagent or catalyst. One enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material.

Stereochemical Assignment Methodologies

Once the enantiomers of a chiral 5H-dibenzo[a,d]cycloheptene derivative are separated, it is essential to determine their absolute configuration (R or S). Several methods can be used for this assignment:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a single crystal of a pure enantiomer (often as a salt with a known chiral counter-ion), the precise three-dimensional arrangement of the atoms can be determined. mdpi.com For instance, the crystal structure of a derivative, 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine, has been determined, showcasing the utility of this technique for this class of compounds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not typically used to determine the absolute configuration directly, it can be employed to establish the relative stereochemistry in diastereomers. Furthermore, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between enantiomers in the NMR spectrum, which can sometimes be correlated to the absolute configuration.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer and can be compared with theoretical calculations or with the spectra of related compounds of known absolute configuration to make an assignment.

Spectroscopic Techniques for Conformational Elucidation

A variety of spectroscopic techniques are indispensable for studying the conformational properties of 5H-dibenzo[a,d]cycloheptene, 5-amino- and its analogues:

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy: As previously mentioned, DNMR is a primary tool for investigating the dynamic conformational processes in these systems. researchgate.net By studying the changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of ring inversion and the corresponding activation energy barriers.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule, including the N-H stretches of the amino group. The position and shape of these bands can be influenced by hydrogen bonding, which in turn is related to the conformation of the molecule.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is sensitive to the electronic structure of the molecule, which is dependent on the conformation. Changes in the conformation that affect the conjugation between the benzene rings and the central seven-membered ring can be reflected in the UV-Vis absorption spectrum.

Fluorescence Spectroscopy: For fluorescent derivatives, changes in the conformation can affect the fluorescence emission spectrum, including the wavelength and quantum yield. nih.gov

Mass Spectrometry (MS): While primarily used for determining the molecular weight and fragmentation pattern, the fragmentation of a molecule in the mass spectrometer can sometimes be influenced by its initial conformation.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopyresearchgate.net

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique used to study the rates of conformational exchange processes in molecules. For 5-substituted 5H-dibenzo[a,d]cycloheptene derivatives, DNMR allows for the determination of the energy barrier for the ring inversion process, where the seven-membered ring flips between two equivalent boat conformations.

In a study focusing on the conformational analysis of several 5-substituted 5H-dibenzo[a,d]cycloheptenes, the conformations and inversion barriers were investigated. rsc.org Among the compounds studied was 5-amino-5H-dibenzo[a,d]cycloheptene. rsc.org These studies utilize DNMR techniques to compare experimentally derived thermodynamic parameters with computational calculations. rsc.org

The 5-substituted compounds can exist in two primary conformations, with the substituent at the C-5 position oriented in either a pseudo-axial or a pseudo-equatorial position. Research indicates that for many 5-substituted derivatives, the conformer with the substituent in the pseudo-axial position is the major isomer. researchgate.net This preference is attributed to the steric interactions between the substituent and the hydrogen atoms on the nearby aromatic rings. researchgate.net

The general mechanism for the interconversion of chair conformers, known as ring flipping, involves passing through a half-chair transition state to a twist-boat conformation. wikipedia.org At room temperature, this process is often rapid, leading to a simplified NMR spectrum where signals for axial and equatorial protons are averaged. wikipedia.org By lowering the temperature, the rate of this inversion can be slowed down, allowing for the observation of distinct signals for the non-equivalent protons in the fixed conformations.

Table 1: DNMR Data for Ring Inversion of Selected 5-Substituted 5H-Dibenzo[a,d]cycloheptenes

| Compound | Substituent (R) | Coalescence Temp. (Tc) | Energy Barrier (ΔG‡) |

| 1a | H | Not reported | Not reported |

| 1b | NH₂ | Data not available in abstract | Data not available in abstract |

| 1d | OH | Data not available in abstract | Data not available in abstract |

| 1e | Cl | Data not available in abstract | Data not available in abstract |

| 1f | CH₃ | Data not available in abstract | Data not available in abstract |

X-ray Crystallography in Solid-State Conformational Studies

X-ray crystallography provides precise information about the three-dimensional structure of molecules in the solid state. nih.gov For the 5H-dibenzo[a,d]cycloheptene system, X-ray diffraction studies are invaluable for determining the exact folding of the seven-membered ring and the orientation of substituents.

While a specific crystal structure for 5-amino-5H-dibenzo[a,d]cycloheptene was not found in the provided search results, the structures of numerous related derivatives have been determined. researchgate.netresearchgate.netmdpi.com These studies consistently show that the central cycloheptene (B1346976) ring adopts a boat conformation.

For instance, the X-ray crystal structure of a derivative, 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine, complexed with tetraphenylborate, confirms the dibenzocycloheptene core's conformation. mdpi.com In another example, the structures of cis- and trans-5,11-dichloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5,10-sulfide were established using X-ray diffraction, providing insight into how multiple substituents arrange themselves on the ring system. researchgate.net

Based on these related structures, it can be inferred that 5-amino-5H-dibenzo[a,d]cycloheptene would also exhibit a boat-shaped seven-membered ring in the solid state. The amino group at the 5-position would likely adopt a pseudo-axial orientation to minimize steric hindrance with the flanking benzene rings, a common feature observed in other 5-substituted derivatives. researchgate.net The precise bond lengths, bond angles, and dihedral angles would be best determined through direct crystallographic analysis of the compound.

Table 2: General Crystallographic Observations for 5-Substituted 5H-Dibenzo[a,d]cycloheptene Derivatives

| Feature | Observation |

| Central Ring Conformation | Boat-like |

| Substituent Orientation at C-5 | Predominantly pseudo-axial to minimize steric interactions |

| Inter-ring Dihedral Angle | Varies depending on the substituent and crystal packing forces |

Design and Synthesis of 5h Dibenzo A,d Cycloheptene, 5 Amino Derivatives and Analogues

Exploration of Substituted 5H-Dibenzo[a,d]cycloheptene, 5-amino- Derivatives

The modification of the aromatic rings of the dibenzo[a,d]cycloheptene system is a common strategy to alter electronic and lipophilic properties. Standard electrophilic aromatic substitution reactions such as halogenation and Friedel-Crafts alkylation are principal methods for this purpose. msu.edu These reactions typically involve the use of a Lewis acid catalyst to generate a potent electrophile that can react with the electron-rich aromatic rings. msu.edu

However, the presence of the 5-amino group on the 5H-dibenzo[a,d]cycloheptene core presents a significant challenge for traditional electrophilic aromatic substitution. The amino group is basic and will react with the Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) required for these transformations. This interaction forms a deactivating ammonium (B1175870) salt, which renders the aromatic rings less susceptible to electrophilic attack. Consequently, Friedel-Crafts reactions are generally not successful on aromatic rings that are substituted with a basic amino group.

To circumvent this, a potential strategy involves the protection of the amino group, for instance, by converting it into an amide. This protected intermediate could then be subjected to electrophilic substitution, followed by deprotection to yield the desired aromatic-ring-substituted 5-amino derivative. Another approach could involve introducing the desired substituents onto the dibenzo[a,d]cyclohepten-5-one precursor before the introduction of the amino group.

Functionalization at the C10 and C11 positions of the dibenzo[a,d]cycloheptene ring can significantly impact the conformation and properties of the molecule. While much of the research has focused on the 10,11-dihydro derivatives, the principles can be extended to the unsaturated core. For the related 10,11-dihydro-5H-dibenzo[a,d]cycloheptene scaffold, various derivatives have been synthesized, which could serve as precursors to the unsaturated analogues. nih.govnih.gov For instance, the synthesis of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-amine has been documented, providing a key intermediate for further modifications. nih.gov

The introduction of substituents at the C10 and C11 positions of the unsaturated 5H-dibenzo[a,d]cycloheptene ring is more complex due to the presence of the double bond. Reactions would likely involve addition to the double bond, followed by elimination or further modification to re-establish the desired substitution pattern. Research in this area for the specific 5-amino- derivative is not extensively documented, but the synthesis of related compounds with substitutions at these positions suggests that such modifications are synthetically accessible. researchgate.net

Development of Heterocyclic Analogues Incorporating the Dibenzo[a,d]cycloheptene Skeleton

The replacement of one or more carbon atoms in the dibenzo[a,d]cycloheptene framework with heteroatoms, or the fusion of heterocyclic rings onto the core structure, can lead to novel compounds with distinct properties.

Aza-isosteres, where a carbon atom in the aromatic or cycloheptene (B1346976) ring is replaced by a nitrogen atom, have been explored, primarily in the context of the 10,11-dihydro-5H-dibenzo[a,d]cycloheptene system. nih.gov The synthesis of aminoalkyl derivatives of these aza-isosteres has been reported, highlighting the chemical tractability of these systems. nih.gov These syntheses often involve multi-step sequences starting from precursors where the nitrogen atom is already incorporated into the ring structure. The photocatalyzed synthesis of phenanthrenes and their aza-analogues offers modern synthetic routes that could be adapted for the creation of aza-dibenzo[a,d]cycloheptene systems. beilstein-journals.org

Spiro compounds, where the C5 carbon of the dibenzo[a,d]cycloheptene core is part of a second ring system, represent another important class of derivatives. The synthesis of such compounds often starts from 5H-dibenzo[a,d]cyclohepten-5-one, which can react with various reagents to form the spirocyclic system. The reaction of cycloalkylidenemalononitriles with active methylene (B1212753) reagents has been shown to produce a variety of spiro heterocyclic systems. researchgate.net There is significant interest in the synthesis of spiro heterocyclic steroids, and the methodologies developed in that field could potentially be applied to the dibenzo[a,d]cycloheptene core. nih.gov The synthesis of polysubstituted spiropentanes has also been an area of active research, with methods developed for creating complex spiro systems with high stereoselectivity. nih.gov

Below is a table of representative spiro compounds based on the dibenzo[a,d]cycloheptene core.

| Compound Name | Molecular Formula | Notes |

| Spiro[5H-dibenzo[a,d]cycloheptene-5,3'-pyrrolidine]-2',5'-dione, 10,11-dihydro- | C₁₈H₁₅NO₂ | A spiro derivative incorporating a pyrrolidine-2,5-dione ring. |

| Dihydro-2'-me-spiro[5H-dibenzo(a,d)cycloheptene-5,1'-(1'H)-isoindol)-3'(2'H)-one | C₂₃H₁₉NO | A spiro compound featuring an isoindolone moiety. |

| 5h-dibenzo(a,d)cycloheptene, 10,11-dihydro-5-cyano-5-(1-methyl-3-pyrrolidinyl)methyl-, hydrochloride | C₂₂H₂₄N₂ | A spirocyclic compound with a pyrrolidinyl group attached at the 5-position. uni.lu |

Structure-Reactivity and Structure-Function Relationship Studies in Derivatives

The synthesis of various derivatives of 5H-dibenzo[a,d]cycloheptene, 5-amino- is often driven by the need to understand how structural modifications influence their chemical reactivity and biological function. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for the rational design of new compounds with improved properties.

For a series of C5-substituted analogues of a related compound, (+-)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine, it was found that the nature of the substituent at the C5 position had a significant impact on their ability to bind to the NMDA receptor. nih.gov Analogues with larger, lipophilic substituents showed reduced binding affinity, whereas the introduction of a polar amino group could offset this effect. nih.gov This highlights the delicate balance between lipophilicity and polarity in determining biological activity. The interaction of these analogues with the phencyclidine (PCP) binding site was quantitatively described by an equation that took into account the electronic and hydrophobic properties of the substituents. nih.gov

Similar SAR studies on other classes of compounds with a dibenzo[a,d]cycloheptene-like core have also been conducted. For instance, in a series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, substitutions on the aromatic ring were shown to modulate their inhibitory activity against protein kinases. rsc.org These studies provide a framework for predicting how modifications to the 5H-dibenzo[a,d]cycloheptene, 5-amino- scaffold might influence its biological profile.

The reactivity of the 5-amino group itself is also a key consideration. It can act as a nucleophile, allowing for the attachment of various side chains. The electronic nature of the aromatic rings, as modulated by substituents, will in turn affect the basicity and nucleophilicity of the 5-amino group, thus influencing its reactivity in further synthetic transformations.

Theoretical and Computational Chemistry Studies of 5h Dibenzo A,d Cycloheptene, 5 Amino

Quantum Chemical Calculations (e.g., Ab Initio, DFT) on Electronic Structurenih.govarxiv.org

Quantum chemical calculations, such as Ab Initio methods and Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels within the molecule. nih.gov

For 5H-Dibenzo[a,d]cycloheptene, 5-amino-, DFT methods, particularly using hybrid functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)), would be a common choice to balance computational cost and accuracy. mdpi.comnih.gov Such calculations yield a wealth of information about the molecule's electronic properties.

Molecular Orbital Analysis and Electronic Properties

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of these orbitals, especially the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons.

In 5H-Dibenzo[a,d]cycloheptene, 5-amino-, the nitrogen atom of the amino group is expected to significantly influence the electronic structure. It would likely increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The dibenzo[a,d]cycloheptene framework itself possesses a delocalized π-system across the benzene (B151609) rings, which will also be a key feature of the frontier orbitals. A molecular electrostatic potential (MEP) map would visually represent the electron density, highlighting electron-rich areas (like the amino group) as sites for electrophilic attack and electron-poor areas as sites for nucleophilic attack. nih.gov

Illustrative Molecular Orbital Data for 5H-Dibenzo[a,d]cycloheptene, 5-amino- Disclaimer: The following data is illustrative and represents typical values for a molecule of this type. It is not based on published experimental or computational results for this specific compound.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -5.2 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 4.4 eV | Relates to the electronic stability and reactivity of the molecule. A smaller gap suggests higher reactivity. |

Prediction of Reactivity via Frontier Molecular Orbitals

The energies and shapes of the HOMO and LUMO (the frontier molecular orbitals) are key predictors of a molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter for assessing chemical stability; a small gap generally implies higher reactivity. For 5H-Dibenzo[a,d]cycloheptene, 5-amino-, the HOMO is expected to be localized primarily on the amino group and the fused aromatic rings, making these the likely sites for oxidation or electrophilic attack. The LUMO would be distributed over the aromatic system, indicating where a nucleophilic attack might occur.

Molecular Mechanics (MM) and Semi-Empirical Methods for Conformational Analysisnih.gov

The seven-membered cycloheptene (B1346976) ring in the 5H-Dibenzo[a,d]cycloheptene scaffold is not planar and can adopt several conformations. wikipedia.org Molecular Mechanics (MM) and semi-empirical methods are computationally less intensive than DFT and are well-suited for exploring the potential energy surface to identify stable conformers. researchgate.net

Methods like MMFF94 or AM1 could be used to perform a conformational search. This would involve systematically rotating the rotatable bonds and calculating the steric energy of each resulting conformation. For 5H-Dibenzo[a,d]cycloheptene, 5-amino-, the cycloheptene ring can exist in boat, chair, and twist-boat forms. The presence of the bulky dibenzo groups and the amino group at the 5-position will influence the relative stability of these conformers. The results would predict the most likely three-dimensional shape of the molecule under standard conditions. mdpi.com

Illustrative Conformational Energy Data Disclaimer: The following data is for illustrative purposes to demonstrate the output of a conformational analysis and is not based on published results.

| Conformer | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|

| Chair | 0.00 | ~75% |

| Boat | 2.50 | ~20% |

| Twist-Boat | 1.80 | ~5% |

Computational Modeling of Reaction Pathways and Transition Statesarxiv.orgmdpi.com

Computational chemistry can model the entire pathway of a chemical reaction, from reactants to products, through the transition state. researchgate.net This is invaluable for understanding reaction mechanisms and predicting reaction outcomes. For 5H-Dibenzo[a,d]cycloheptene, 5-amino-, one could study reactions such as N-alkylation or N-acylation of the amino group.

Using DFT, one would model the geometries of the reactants, the proposed transition state, and the products. mdpi.com By calculating the energies of these structures, the activation energy (the energy barrier for the reaction) can be determined. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. mdpi.com This type of analysis provides detailed mechanistic insights that are often difficult to obtain experimentally. nih.govrsc.org

Docking and Molecular Dynamics Simulations (Focus on Interactions with Chemical Entities, not biological/pharmacological targets)nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful tools for studying how a molecule interacts with another chemical entity. While often used in drug discovery, the principles can be applied to understand non-biological interactions, for instance, how a molecule might bind to a surface or another small molecule.

For example, one could perform a docking study of 5H-Dibenzo[a,d]cycloheptene, 5-amino- with a fullerene (C60) molecule to investigate potential π-π stacking interactions between the electron-rich dibenzo system and the electron-deficient fullerene surface. mdpi.com The docking simulation would predict the preferred binding pose and calculate a binding energy, indicating the strength of the interaction.

Following docking, an MD simulation could be run to observe the dynamic stability of this interaction over time. The simulation would solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecules move and interact. Analysis of this trajectory could reveal key information, such as the average distance between the interacting moieties and the specific types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.

Applications in Advanced Organic Synthesis and Materials Science

5H-Dibenzo[a,d]cycloheptene, 5-amino- as a Chiral Building Block in Asymmetric Synthesis

The chirality of 5H-Dibenzo[a,d]cycloheptene, 5-amino- and its derivatives makes it a valuable asset in asymmetric synthesis. The stereogenic center at the C5 position allows for the preparation of enantiomerically pure compounds that can serve as chiral auxiliaries or as key components of chiral ligands for catalysis.

Research has demonstrated that chiral 5-substituted-10-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-5H-dibenzo[a,d]cycloheptene analogues exhibit significant enantiospecificity when binding to dopamine (B1211576) and serotonin (B10506) receptor subtypes. researchgate.net For instance, the (R)-(-)-5-methyl derivative shows a twofold higher selectivity for the dopamine D-4 receptor compared to its (S)-(+) enantiomer. researchgate.net This enantiospecificity underscores the potential of the 5-amino-5H-dibenzo[a,d]cycloheptene scaffold to create stereochemically defined molecules that can interact selectively with biological targets. The resolution of racemic aromatic amino acids is a critical process in obtaining enantiomerically pure substances for such applications. epa.gov

While direct use as a primary chiral auxiliary is not extensively documented, the compound serves as an inspired building block. For example, Grützmacher's work on 5-amino-5H-dibenzo[a,d]cycloheptene (often abbreviated as tropNH2) has inspired the development of other chiral building blocks, such as the hydrazine (B178648) derivative 5H-dibenzo[b,f]azepin-5-amine, for creating chiral hemilabile ligands. wikipedia.org

Utilization in the Construction of Complex Molecular Architectures

The unique conformational properties and reactive amine handle of 5H-Dibenzo[a,d]cycloheptene, 5-amino- make it a strategic component for the synthesis of intricate molecular structures, particularly in the field of coordination chemistry.

The ligand, in combination with its bulkier counterpart, bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine (trop2NH), has been used to synthesize stable, pentacoordinated 18-electron amine olefin rhodium(I) complexes. sigmaaldrich.com These complexes can be deprotonated to form the corresponding amide, which is a key step in catalytic cycles involving the heterolytic splitting of hydrogen. Current time information in Winnipeg, CA. The rigid, "butterfly" conformation of the dibenzocycloheptene rings plays a crucial role in stabilizing the resulting metal centers and influencing their reactivity. Current time information in Winnipeg, CA.google.com

Furthermore, the core structure is integral to various pharmacologically active complex molecules. For instance, derivatives have been synthesized to create bridged-ring compounds with anticonvulsant properties, such as 5,10-(iminomethano)-5H-dibenzo[a,d]cycloheptene derivatives. nih.gov